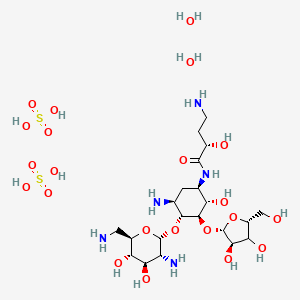

Butirosin sulphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butirosin sulphate is an aminoglycoside antibiotic complex that exhibits significant activity against both Gram-positive and Gram-negative bacteria . It is composed of butirosin A and butirosin B, with butirosin A being the major component . This compound is particularly interesting due to its effectiveness against bacteria that are resistant to other aminoglycosides, such as gentamicin .

Preparation Methods

Butirosin sulphate is produced by the bacterium Bacillus circulans . The biosynthesis involves the transfer and deprotection of a unique amino acid side chain, specifically (S)-4-amino-2-hydroxybutyrate (AHBA), which protects the antibiotic from common resistance mechanisms . The AHBA side chain is transferred from the acyl carrier protein BtrI to the parent aminoglycoside ribostamycin by the ACP:aminoglycoside acyltransferase BtrH . The protective γ-glutamyl group is then cleaved by BtrG via an uncommon γ-glutamyl cyclo-transferase mechanism .

Chemical Reactions Analysis

Butirosin sulphate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Scientific Research Applications

Butirosin sulphate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study aminoglycoside biosynthesis and resistance mechanisms . In biology, it serves as a tool to investigate bacterial ribosome function and protein synthesis . In medicine, this compound is used to treat infections caused by Gram-negative bacteria, including those resistant to other antibiotics . Industrially, it is employed in the production of other aminoglycoside antibiotics, such as amikacin and arbekacin .

Mechanism of Action

The mechanism of action of butirosin sulphate involves binding to the bacterial ribosome, thereby disrupting protein synthesis . This binding interferes with codon fidelity and translocation, leading to the inhibition of bacterial growth . The AHBA side chain plays a crucial role in protecting the antibiotic from enzymatic modification, which is a common resistance mechanism .

Comparison with Similar Compounds

Butirosin sulphate is similar to other aminoglycoside antibiotics, such as streptomycin, kanamycin, neomycin, and gentamicin . it is unique due to its AHBA side chain, which provides resistance to aminoglycoside-modifying enzymes . This makes this compound particularly effective against resistant bacterial strains . Other similar compounds include istamycin and paromomycin, which also belong to the aminoglycoside class .

Properties

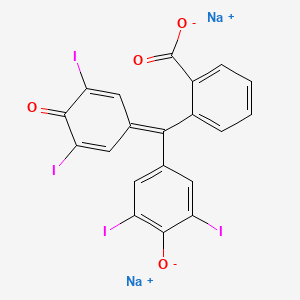

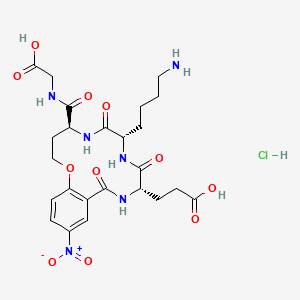

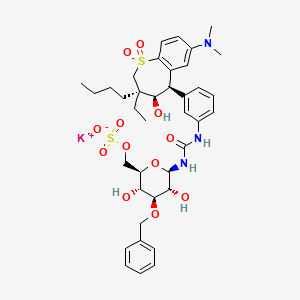

Molecular Formula |

C21H49N5O22S2 |

|---|---|

Molecular Weight |

787.8 g/mol |

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid;dihydrate |

InChI |

InChI=1S/C21H41N5O12.2H2O4S.2H2O/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;2*1-5(2,3)4;;/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);2*(H2,1,2,3,4);2*1H2/t6-,7+,8-,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-;;;;/m0..../s1 |

InChI Key |

IUQWHBUMCWSQIM-KCHIYZKNSA-N |

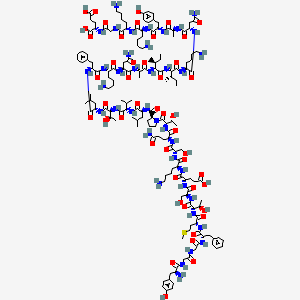

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B10859660.png)